molecular formula C17H17NO6 B1463111 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester CAS No. 334025-82-0

4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester

Cat. No.: B1463111
CAS No.: 334025-82-0
M. Wt: 331.32 g/mol
InChI Key: MAYOBBKAVXYSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester” is a chemical compound with the molecular formula C22H19NO6 . It has a molecular weight of 393.389 Da . This compound is used in scientific research and possesses diverse applications ranging from medicinal chemistry to material science due to its unique properties.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with benzyloxy, methoxy, and nitro groups . The exact 3D structure is not provided in the search results.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 573.3±45.0 °C at 760 mmHg, and a flash point of 228.7±30.7 °C . The compound has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Luminescent Properties and Coordination Compounds

The synthesis and crystal structures of lanthanide coordination compounds using derivatives similar to "4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester" demonstrate the influence of electron-withdrawing and electron-donating groups on photophysical properties. These compounds exhibit varying degrees of photoluminescence, highlighting their potential application in materials science for the development of novel luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Crystal Structure Analysis

Research on benzyl 2,6-dihydroxy-3-nitrobenzoate, a compound structurally related to "this compound," has contributed to the understanding of molecular interactions and crystal packing. These studies offer insights into how specific functional groups influence the physical properties and stability of crystalline structures, which can be crucial for the development of new pharmaceuticals and materials (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Synthetic Methodologies

In the field of organic synthesis, derivatives of "this compound" are utilized to develop new synthetic routes and methodologies. These approaches enable the efficient production of complex molecules, which could have applications ranging from pharmaceuticals to advanced materials. For example, a study on the easy synthetic approach to p-aminophenoxy derivatives bearing phosphonic or carboxylic ethyl ester groups showcases the versatility of these compounds in synthetic chemistry (Consiglio, Failla, Finocchiaro, Giuffrida, & Recca, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions and free radical bromination, which are essential for modifying its structure and reactivity . The interactions of this compound with enzymes such as esterases and oxidases can lead to its hydrolysis and oxidation, respectively, resulting in the formation of different metabolites . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, the interaction of this compound with esterases results in its hydrolysis, while its interaction with oxidases leads to oxidation . These binding interactions are essential for understanding how this compound exerts its effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions . Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydrolysis and oxidation. The hydrolysis of this compound by esterases results in the formation of benzoic acid derivatives, while its oxidation by oxidases leads to the production of nitrobenzoic acid metabolites . These metabolic pathways are essential for understanding the compound’s behavior in biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-3-23-17(19)13-9-15(22-2)16(10-14(13)18(20)21)24-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYOBBKAVXYSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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